molecular formula C47H51NO14 B7790664 Paclitaxel (Taxol)

Paclitaxel (Taxol)

Cat. No. B7790664
M. Wt: 853.9 g/mol
InChI Key: RCINICONZNJXQF-VAZQATRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmakon1600-01503908 is a natural product found in Taxus wallichiana, Taxus baccata, and other organisms with data available.

Scientific Research Applications

  • Treatment of Various Cancers : Paclitaxel is FDA-approved for treating ovarian, breast, lung cancers, and Kaposi's sarcoma. It is also used off-label for cancers like gastroesophageal, endometrial, cervical, prostate, and head and neck cancers, as well as sarcoma, lymphoma, and leukemia. Its mechanism involves inducing mitotic arrest leading to cell death, but recent evidence suggests its intratumoral concentrations cause multipolar divisions instead (Weaver, 2014).

  • Drug Formulations and Delivery : Due to poor water solubility, alternative formulations of Paclitaxel are being explored to improve solubility and reduce side effects. Approaches include cosolvents, emulsions, micelles, liposomes, nanoparticles, and implants (Singla, Garg & Aggarwal, 2002).

  • Targeted Drug Delivery : Folate-decorated paclitaxel-loaded nanoparticles are being developed for targeted cancer therapy, showing effective targeting and treatment in vitro (Zhao et al., 2010).

  • Treatment Regimens and Drug Resistance : Studies explore Paclitaxel's role in combination with radiation therapy and its mechanisms of drug resistance. It is a microtubule-stabilizer that arrests cells in the G2/M phase, inducing cytotoxicity. However, issues like toxicity and multidrug resistance (MDR) limit its efficacy (Barbuti & Chen, 2015).

  • New Uses for Paclitaxel : Beyond cancer, low-dose Paclitaxel shows promise in treating non-cancer diseases like skin disorders, fibrosis, inflammation, and limb salvage. Understanding these mechanisms could lead to new therapies (Zhang, Yang, Wang & Dong, 2014).

  • Role in Gene Expression and Cell Death : Paclitaxel influences gene expression, like the induction of interleukin-8, and plays a role in cell death mechanisms. Its effects on gene expression have implications for treatment resistance (Lee et al., 1998).

  • Toxicities and Novel Delivery Strategies : Despite its effectiveness, Paclitaxel has significant toxicities like myelosuppression and peripheral neuropathy. Strategies to mitigate these include novel delivery systems (Marupudi et al., 2007).

  • History and Future Challenges : Taxol® has been a critical anticancer agent but faces challenges like sustainable production, improving bioavailability, and minimizing resistance (Gallego-Jara et al., 2020).

  • Alternative Sources and Metabolic Engineering : Addressing the limited accessibility of Paclitaxel, research focuses on alternative sources like endophytic fungi and metabolic engineering to enhance production (Sabzehzari, Zeinali & Naghavi, 2020).

properties

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38?,40-,45+,46-,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINICONZNJXQF-VAZQATRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33069-62-4
Record name paclitaxel
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paclitaxel (Taxol)
Reactant of Route 2
Reactant of Route 2
Paclitaxel (Taxol)
Reactant of Route 3
Paclitaxel (Taxol)
Reactant of Route 4
Reactant of Route 4
Paclitaxel (Taxol)
Reactant of Route 5
Paclitaxel (Taxol)
Reactant of Route 6
Paclitaxel (Taxol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.